molecular formula C14H12F3N3O2S B3013214 5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione CAS No. 939894-34-5

5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione

Cat. No.: B3013214
CAS No.: 939894-34-5
M. Wt: 343.32
InChI Key: KWDZCABNNTWKOX-UHFFFAOYSA-N
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Description

5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[75002,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the trifluoromethyl group and other substituents. Common reagents used in these reactions include trifluoromethylating agents, thionating agents, and various catalysts to facilitate the formation of the tricyclic ring system.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the trifluoromethyl group or other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reactivity and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a wide range of derivatives with modified functional groups.

Scientific Research Applications

5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione stands out due to its specific trifluoromethyl group, which imparts unique chemical stability and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

5-ethyl-4-methyl-3-(trifluoromethyl)-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene-10,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c1-3-6-5(2)9(14(15,16)17)8-10-11(23-13(8)19-6)12(22)18-4-7(21)20-10/h3-4H2,1-2H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDZCABNNTWKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C2C3=C(C(=O)NCC(=O)N3)SC2=N1)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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